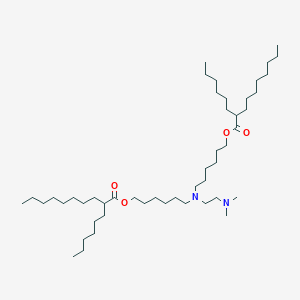

((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention as a component of the SARS-CoV-2 vaccine, BNT162b2, developed by BioNTech and Pfizer . This compound is one of the four components that form lipid nanoparticles, which encapsulate and protect the fragile mRNA that is the active ingredient in these vaccines .

Métodos De Preparación

The preparation of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The final step involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods involve the reaction of 2-hexyldecanoic acid with a fourfold excess of 1,6-dibromohexane in DMF in the presence of potash .

Análisis De Reacciones Químicas

((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly involving the nitrogen atom in the dimethylamino group.

Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various lipid aldehydes for condensation reactions . The major products formed from these reactions are typically amine derivatives of the original compound .

Aplicaciones Científicas De Investigación

((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:

Mecanismo De Acción

The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its protonation at the nitrogen atom below physiological pH, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This interaction promotes the uptake of the mRNA by cells through receptor-mediated endocytosis . Once inside the endosome, the acidic environment fully protonates the compound, leading to the release of the mRNA into the cytoplasm .

Comparación Con Compuestos Similares

Similar compounds to ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) include:

((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.

1,2-Distearoyl-sn-glycero-3-phosphocholine: A lipid used in the formation of lipid nanoparticles.

Cholesterol: Often used in combination with other lipids to form lipid nanoparticles.

The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure that allows efficient mRNA encapsulation and delivery, making it a critical component in mRNA vaccine technology .

Propiedades

Fórmula molecular |

C48H96N2O4 |

|---|---|

Peso molecular |

765.3 g/mol |

Nombre IUPAC |

6-[2-(dimethylamino)ethyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C48H96N2O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(51)53-43-33-25-23-31-39-50(42-41-49(5)6)40-32-24-26-34-44-54-48(52)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46H,7-44H2,1-6H3 |

Clave InChI |

FWHVNCRKVKCJLK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.